

Application Notes and Protocols for Radiochemical Separation of Strontium-82

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-82**

Cat. No.: **B1233234**

[Get Quote](#)

Introduction

Strontium-82 (Sr-82), with a half-life of 25.34 days, is a critical radioisotope primarily used as the parent in $^{82}\text{Sr}/^{82}\text{Rb}$ generators.^{[1][2]} These generators provide the short-lived positron-emitting Rubidium-82 (Rb-82, half-life = 75 seconds), an essential radiopharmaceutical for Myocardial Perfusion Imaging (MPI) using Positron Emission Tomography (PET).^{[3][4][5]} The production of high-purity Sr-82 is paramount to ensure the safety and efficacy of the $^{82}\text{RbCl}$ eluate administered to patients.

Sr-82 is typically produced by proton bombardment of a rubidium (metal or chloride salt) or molybdenum target in a cyclotron or linear accelerator.^{[1][2][6][7]} Following irradiation, the Sr-82 must be chemically separated from the bulk target material and other radioisotopic impurities. This document outlines the key radiochemical separation techniques, providing detailed protocols and comparative data for researchers and professionals in radiopharmaceutical development.

Application Note 1: Ion Exchange Chromatography for Sr-82 Purification

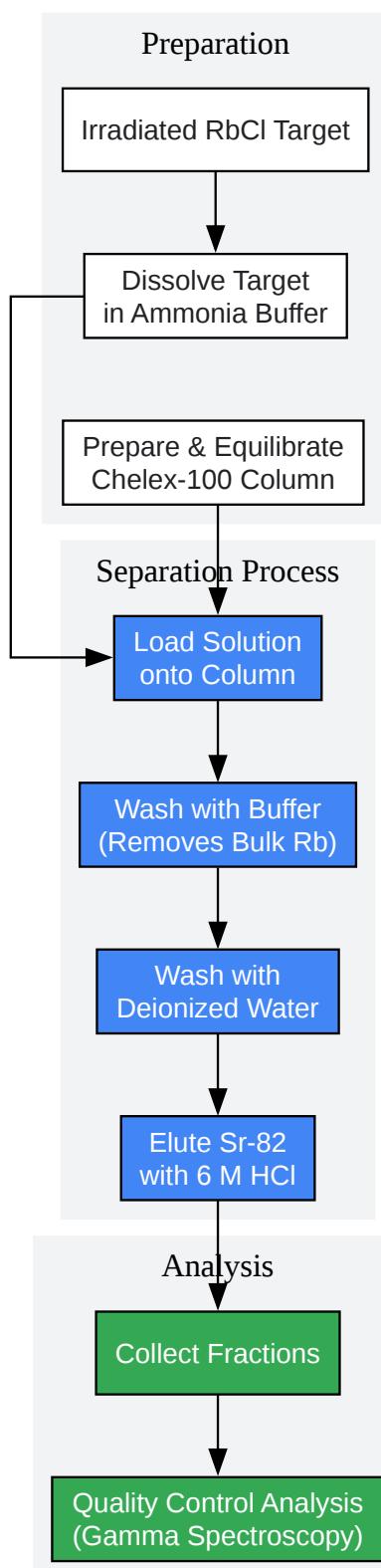
Ion exchange chromatography is the most prevalent and effective method for separating Sr-82 from irradiated rubidium targets. The technique leverages the differential affinity of various ions for a charged stationary phase (the resin). By carefully selecting the resin and mobile phase (eluent), a high degree of separation can be achieved.

Protocol 1.1: Separation of Sr-82 from Rubidium Chloride Target using Chelex-100 Resin

This protocol is based on the selective retention of divalent cations like Strontium (Sr^{2+}) by the iminodiacetate functional groups of Chelex-100 resin, while monovalent cations like Rubidium (Rb^+) are weakly retained and can be washed away.

Materials and Equipment:

- Irradiated Rubidium Chloride (RbCl) target
- Chelex-100 Resin
- Ammonia buffer solution
- 6 M Hydrochloric Acid (HCl)
- Deionized, pyrogen-free water
- Chromatography column
- Peristaltic pump
- Fraction collector
- Radiation detector (e.g., HPGe detector for gamma spectroscopy)


Experimental Protocol:

- Target Dissolution: Dissolve the irradiated RbCl target in an ammonia buffer solution.[\[8\]](#)[\[9\]](#)
The volume should be sufficient to completely dissolve the salt.
- Column Preparation: Prepare a column packed with Chelex-100 resin. Equilibrate the column by washing it with several column volumes of the same ammonia buffer solution used for dissolution.
- Loading: Load the dissolved target solution onto the equilibrated Chelex-100 column at a controlled flow rate (e.g., 1-10 mL/min).[\[8\]](#)[\[9\]](#) Sr-82 and other divalent cations will bind to the

resin.

- Washing:
 - Wash the column with the ammonia buffer to remove the bulk of the rubidium.[9]
 - Follow with a wash using deionized water to remove any remaining buffer salts.[9] Monitor the column effluent with a radiation detector to ensure all non-retained radioactivity has been eluted.
- Elution of Sr-82: Elute the purified Sr-82 from the resin using 6 M HCl at a controlled flow rate (e.g., 1 mL/min).[9]
- Fraction Collection & Analysis: Collect the eluate in fractions. Analyze each fraction using gamma spectroscopy to identify the peak corresponding to Sr-82 (via its Rb-82 daughter's 776.5 keV gamma-ray) and quantify its activity and radionuclidic purity.[6]

Workflow for Sr-82 Separation using Chelex-100 Resin

[Click to download full resolution via product page](#)

Caption: Workflow for purifying Sr-82 from a RbCl target using Chelex-100 ion exchange resin.

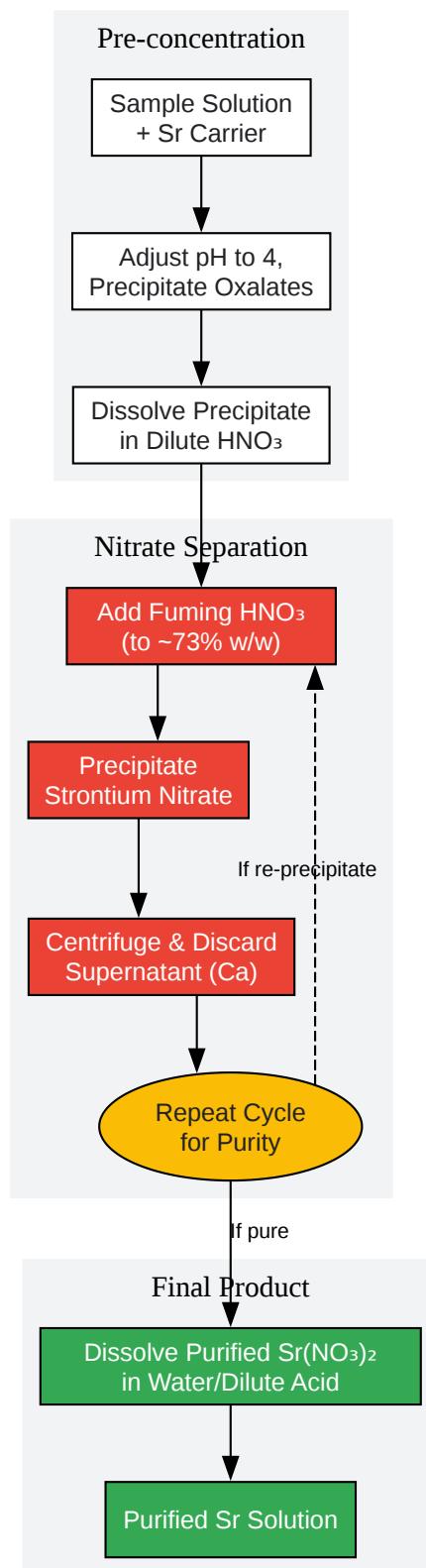
Application Note 2: Precipitation Methods for Strontium Separation

Precipitation is a classical radiochemical technique used for separating groups of elements. For strontium, nitrate precipitation is particularly effective for separating it from large quantities of calcium and other interfering radionuclides.

Protocol 2.1: Strontium Nitrate Precipitation

This method relies on the insolubility of strontium nitrate in highly concentrated nitric acid, while many other elements, including calcium, remain in solution.

Materials and Equipment:


- Sample solution containing radiostrontium
- Strontium carrier solution (e.g., stable SrCl_2)
- Fuming Nitric Acid (~70-75% w/w)[10]
- Centrifuge and centrifuge tubes
- Hot plate
- pH meter

Experimental Protocol:

- Sample Preparation: Start with the sample in a weakly acidic solution. Add a known amount of stable strontium carrier to allow for subsequent yield determination.
- Initial Oxalate Precipitation: Adjust the pH to 4 and precipitate alkaline-earth oxalates to pre-concentrate the strontium and remove some interfering ions.[10] Centrifuge to collect the precipitate.
- Dissolution: Discard the supernatant and dissolve the oxalate precipitate in a minimal volume of dilute nitric acid.

- Nitrate Precipitation: Cautiously add fuming nitric acid to the solution with cooling (the reaction is exothermic) until the final acid concentration is approximately 73% w/w.[\[10\]](#) Strontium nitrate will precipitate as a white solid.
- Separation: Centrifuge the mixture to pellet the strontium nitrate precipitate. Decant and discard the supernatant containing soluble impurities like calcium.
- Purification Cycles: The precipitation can be repeated for higher purity. Dissolve the precipitate in water and re-precipitate with fuming nitric acid until the desired decontamination is achieved.[\[10\]](#)
- Final Preparation: After the final precipitation, dissolve the purified strontium nitrate in water or a dilute acid for further processing or analysis.

Workflow for Strontium Nitrate Precipitation

[Click to download full resolution via product page](#)

Caption: Workflow for the purification of radiostrontium using the nitrate precipitation method.

Data Presentation: Comparison of Separation Parameters

The following tables summarize key quantitative data for Sr-82 separation and quality control.

Table 1: Ion Exchange Resin Performance for Sr-82 Separation

Parameter	Chelex-100 Resin	AG50W-X8 Cation Exchange	Sr Resin (Eichrom)
Primary Target	Rubidium (Rb) [4] [8]	Rubidium, Molybdenum [11] [12]	General Radiostrontium [12] [13]
Mechanism	Iminodiacetate Chelation	Strong Acid Cation Exchange [12]	Crown Ether Complexation [12] [14]
Sr Retention	High in neutral/basic pH	High in low acidity	Strong in high HNO ₃ conc. [12]
Rb Removal	Effective with buffer wash	Requires specific eluents	Effective
Typical Eluent for Sr	6 M HCl [9]	2.5 M - 6 M HCl [12]	0.05 M HNO ₃ [12]

| Reported Recovery | > 95% (typical) | > 94%[\[15\]](#) | ~80-82%[\[14\]](#)[\[16\]](#) |

Table 2: Quality Control Specifications for Sr-82/Rb-82 Generator Eluate

Parameter	Specification Limit	Reference
Sr-82 Breakthrough	≤ 0.02 µCi Sr-82 per mCi Rb-82	[17]
Sr-85 Breakthrough	≤ 0.2 µCi Sr-85 per mCi Rb-82	[17]

| Chemical Purity (Tin) | ≤ 1 µg Tin per mL of eluate |[\[17\]](#) |

Table 3: Product Specifications for Purified **Strontium-82**

Parameter	Specification	Reference
Chemical Form	Strontium (II) in dilute HCl	[1] [6]
Specific Activity	≥ 25 mCi/mg	[1] [6]
Activity Concentration	≥ 50 mCi/mL	[1] [6]
Radiopurity ($^{85}\text{Sr}/^{82}\text{Sr}$)	≤ 5 mCi ^{85}Sr per mCi ^{82}Sr	[6]

| Radiopurity (Other) | ≤ 0.01 mCi other nuclides per mCi ^{82}Sr |[\[6\]](#) |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isotopes.gov [isotopes.gov]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nordion.com [nordion.com]
- 7. Story of Rubidium-82 and Advantages for Myocardial Perfusion PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 82Sr purification procedure using Chelex-100 resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kns.org [kns.org]
- 10. cefas.co.uk [cefas.co.uk]
- 11. Process for strontium-82 separation - UNT Digital Library [digital.library.unt.edu]
- 12. jgeosci.org [jgeosci.org]
- 13. scispace.com [scispace.com]

- 14. [osti.gov](#) [osti.gov]
- 15. [researchgate.net](#) [researchgate.net]
- 16. [researchgate.net](#) [researchgate.net]
- 17. [nucmedtutorials.com](#) [nucmedtutorials.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiochemical Separation of Strontium-82]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233234#radiochemical-separation-techniques-for-strontium-82\]](https://www.benchchem.com/product/b1233234#radiochemical-separation-techniques-for-strontium-82)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com